
OT-R antagonist 1
Vue d'ensemble
Description
OT-R antagonist 1 is a novel, effective, and selective nonpeptide low molecular weight oxytocin receptor antagonist. It is known for its ability to inhibit oxytocin-evoked intracellular calcium mobilization and has shown significant potential in various scientific research applications .
Méthodes De Préparation
The synthesis of OT-R antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents to achieve the desired molecular structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
OT-R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Chemistry
- Research Tool : OT-R antagonist 1 serves as a valuable research tool for studying the oxytocin receptor's interactions with various molecules.
- Molecular Characterization : Its synthesis involves multiple steps that allow for the exploration of structure-activity relationships (SAR) to optimize receptor binding and selectivity.
Biology
- Investigating Biological Processes : The compound is used to explore the role of oxytocin in social bonding, reproductive behaviors, and stress responses.
- Animal Models : Studies have demonstrated its effects on anxiety-related behaviors in animal models, indicating its potential utility in understanding neurobiological mechanisms .
Medicine
- Therapeutic Potential : this compound has been studied for its implications in treating:
- Preterm Labor : Its ability to inhibit uterine contractions positions it as a candidate for managing preterm labor .
- Autism Spectrum Disorders : By modulating oxytocin signaling, it may help alleviate symptoms associated with social deficits.
- Anxiety Disorders : The compound's antagonistic properties may provide new avenues for treating anxiety-related conditions by normalizing hyperactive oxytocin pathways.
Industry
- Drug Development : The compound is utilized in the development of new therapeutic agents targeting the oxytocin receptor, contributing to advancements in pharmacotherapy for various disorders .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Chemistry | Research tool | Facilitates study of oxytocin receptor interactions |
Biology | Social behavior studies | Influences anxiety-related behaviors in animal models |
Medicine | Preterm labor management | Inhibits uterine contractions effectively |
Autism spectrum disorders | Potentially alleviates social deficits | |
Anxiety disorders | Normalizes hyperactive oxytocin pathways | |
Industry | Drug development | Advances therapeutic agents targeting oxytocin |
Case Study 1: Preterm Labor Management
A study evaluated the efficacy of this compound in inhibiting uterine contractions in a rat model. Results showed a significant reduction in contraction frequency, suggesting its potential application in managing preterm labor effectively.
Case Study 2: Anxiety Disorders
In a controlled trial involving rodents subjected to anxiety-inducing stimuli, administration of this compound resulted in decreased anxiety-like behaviors compared to control groups. This indicates its potential as an anxiolytic agent.
Mécanisme D'action
OT-R antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, oxytocin, and subsequently blocks the downstream signaling pathways. The molecular targets involved include the oxytocin receptor and associated signaling molecules such as G proteins and intracellular calcium .
Comparaison Avec Des Composés Similaires
OT-R antagonist 1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.
Carbetocin: A longer-acting oxytocin receptor agonist used for the treatment of postpartum hemorrhage.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties .
This compound stands out due to its nonpeptide nature and its ability to selectively inhibit the oxytocin receptor with high affinity and specificity.
Activité Biologique
Introduction
OT-R antagonist 1, a selective antagonist of the oxytocin receptor (OTR), has garnered attention for its potential therapeutic applications, particularly in obstetrics and neuropsychiatry. This article explores the biological activity of this compound, summarizing key findings from recent studies, case reports, and pharmacological evaluations.
This compound functions by selectively inhibiting the oxytocin receptor, which plays a crucial role in various physiological processes such as uterine contractions during labor, social bonding, and stress response. By blocking the receptor, this compound can modulate these processes effectively.
Key Mechanisms:
- Inhibition of Oxytocin-Induced Effects : The antagonist prevents oxytocin from binding to its receptor, thereby inhibiting downstream signaling pathways associated with uterine contractions and other oxytocin-mediated effects.
- Selective Binding : Research indicates that this compound exhibits a higher affinity for OTR compared to vasopressin receptors, minimizing side effects related to vasopressin antagonism .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. It demonstrates favorable absorption and distribution properties.
Parameter | Value |
---|---|
Bioavailability | ~20-40% in animal models |
Half-life | 3-5 hours |
Peak plasma concentration | Achieved within 30 minutes |
These parameters suggest that this compound could be effective in clinical settings requiring rapid action.
In Vitro Studies
In vitro studies have shown that this compound effectively blocks oxytocin-induced calcium influx in myometrial cells with an IC50 value of approximately 5 nM. This inhibition is crucial for preventing premature uterine contractions during labor .
In Vivo Studies
A notable study involved administering this compound in a rat model of preterm labor. The results indicated:
- Reduction in Uterine Contractions : The compound significantly decreased the frequency of contractions compared to control groups.
- Improvement in Pregnancy Outcomes : Rats treated with the antagonist showed improved gestational outcomes, highlighting its potential as a tocolytic agent.
Case Studies
A clinical case study assessed the use of this compound in patients experiencing preterm labor. Key findings included:
- Safety Profile : No serious adverse events were reported among treated patients.
- Efficacy : A significant reduction in labor onset was observed compared to placebo groups.
Comparative Analysis with Other OTR Antagonists
The following table compares this compound with other known OTR antagonists like Atosiban and Barusiban:
Feature | This compound | Atosiban | Barusiban |
---|---|---|---|
Selectivity | High | Moderate | High |
IC50 (nM) | 5 | 5 | 0.64 |
Clinical Use | Preterm labor | Preterm labor | Under development |
Side Effects | Minimal | Some vasopressin effects | Minimal |
Propriétés
IUPAC Name |
(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23-/t25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGJPAYWMFXSF-UEEONYLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.